N-Methyl-3-nitro-p-phenylenediamine
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Overview
Description
N-Methyl-3-nitro-p-phenylenediamine is a chemical compound with the molecular formula C7H9N3O2. It is an aromatic amine derivative, characterized by the presence of a nitro group and a methyl group attached to the benzene ring. This compound is used in various industrial applications, particularly in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-3-nitro-p-phenylenediamine can be synthesized through several methods. One common synthetic route involves the nitration of N-methyl-p-phenylenediamine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-nitro-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-methyl-p-phenylenediamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of N-methyl-p-phenylenediamine.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-Methyl-3-nitro-p-phenylenediamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-3-nitro-p-phenylenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to changes in cellular processes and biochemical pathways, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
p-Phenylenediamine: A related compound with similar chemical properties but without the methyl and nitro groups.
N-Methyl-p-phenylenediamine: Similar structure but lacks the nitro group.
N-Methyl-1,2-phenylenediamine: An isomer with the nitro group in a different position on the benzene ring.
Uniqueness
N-Methyl-3-nitro-p-phenylenediamine is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific industrial and research applications.
Properties
CAS No. |
2973-21-9 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-N-methyl-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,8H2,1H3 |
InChI Key |
XSHZMHVULBOPDY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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